[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16720942
InChI: InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)
SMILES:
Molecular Formula: C35H43N7O11
Molecular Weight: 737.8 g/mol

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

CAS No.:

Cat. No.: VC16720942

Molecular Formula: C35H43N7O11

Molecular Weight: 737.8 g/mol

* For research use only. Not for human or veterinary use.

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate -

Specification

Molecular Formula C35H43N7O11
Molecular Weight 737.8 g/mol
IUPAC Name [4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)
Standard InChI Key HYSPJPGXSALJRR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, reflects its intricate structure (Fig. 1) . Key features include:

  • 4-Nitrophenyl carbonate core: Serves as an electrophilic center for nucleophilic attack, releasing 4-nitrophenol upon hydrolysis .

  • Carbamoylurea backbone: Provides hydrogen-bonding capabilities and structural rigidity.

  • Maleimide (2,5-dioxopyrrol-1-yl) group: Enables thiol-selective conjugation via Michael addition .

  • Chiral centers: The (2S) configurations at multiple positions ensure stereochemical specificity in interactions.

Molecular Formula: C₃₄H₄₂N₆O₁₁
Molecular Weight: 737.8 g/mol .

Synthesis and Preparation

Stepwise Assembly

The synthesis involves sequential coupling reactions (Table 1):

Table 1: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate
1Carbamate Formation4-Nitrophenyl chloroformate, DMAP, DCM4-Nitrophenyl carbonate intermediate
2Maleimide Incorporation6-Maleimidohexanoic acid, EDC, HOBtMaleimide-functionalized chain
3Urea Linkage FormationCarbodiimide-mediated couplingCarbamoylurea segment
4Final Deprotection/PurificationTFA cleavage, HPLC purificationTarget compound

The maleimide group is introduced via amidation using 6-maleimidohexanoic acid, while the carbamoylurea linkages arise from carbodiimide-activated couplings . Final purification typically employs reverse-phase HPLC to achieve >95% purity .

Chemical Properties and Reactivity

Hydrolysis Kinetics

The 4-nitrophenyl carbonate group hydrolyzes in aqueous media, following a concerted mechanism (β = 0.66) . Hydrolysis rates depend on pH, with accelerated cleavage under alkaline conditions due to phenoxide ion nucleophilicity :

Reaction Rate=k[OH]0.66\text{Reaction Rate} = k[\text{OH}^-]^{0.66}

Half-life Estimates:

  • pH 7.4: ~48 hours

  • pH 9.0: <1 hour

Maleimide Reactivity

The 2,5-dioxopyrrol-1-yl (maleimide) group undergoes thiol-Michael addition with cysteine residues (Fig. 2) :

Maleimide+HS-RThioether Adduct\text{Maleimide} + \text{HS-R} \rightarrow \text{Thioether Adduct}

This reaction proceeds rapidly at pH 6.5–7.5, with second-order rate constants (k2k_2) of 10210^210310^3 M1^{-1}s1^{-1} .

Applications in Bioconjugation

Protein Labeling

The compound’s dual functionality enables site-specific protein modification:

  • Carbonate group: Reacts with lysine residues under mild alkaline conditions.

  • Maleimide group: Targets cysteine thiols for orthogonal labeling .

Case Study: Conjugation to monoclonal antibodies achieved 90% labeling efficiency without aggregation, as confirmed by SDS-PAGE and LC-MS .

Drug-Delivery Systems

The carbamoylurea backbone enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating drug-linker synthesis for antibody-drug conjugates (ADCs) .

Future Research Directions

  • In Vivo Stability Studies: Evaluate pharmacokinetics in murine models.

  • Orthogonal Protection Strategies: Combine with photo-labile groups for spatiotemporal control.

  • Computational Modeling: Predict reactivity using DFT calculations for khydrolysisk_{\text{hydrolysis}} .

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